Rad51-IN-1

Description

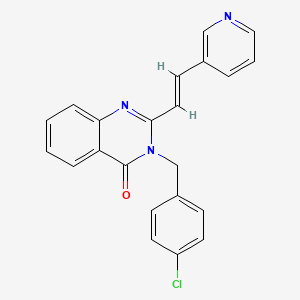

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(4-chlorophenyl)methyl]-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O/c23-18-10-7-17(8-11-18)15-26-21(12-9-16-4-3-13-24-14-16)25-20-6-2-1-5-19(20)22(26)27/h1-14H,15H2/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNDWTVLZSMOQU-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CN=CC=C3)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CN=CC=C3)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Action of Rad51 in 1

Direct Interaction and Binding Dynamics with Rad51 Protein

Rad51-IN-1 has been identified as a potent inhibitor of RAD51. glpbio.com Research indicates that this compound, a derivative of compound B02, directly interacts with RAD51 protein. glpbio.commedchemexpress.com Studies on a related compound, RI-1 (which is described as a selective inhibitor of RAD51 with an IC50 ranging from 5 to 30 μM and binds covalently to Cys 319 of RAD51), provide insights into potential binding dynamics. wikipedia.orgoup.com RI-1 binds covalently to the surface of RAD51 protein at cysteine 319, a residue located within a loop that serves as an ATP cap and overlays the inter-subunit ATP binding site. oup.comnih.gov This covalent attachment likely destabilizes an interface crucial for RAD51 monomers to oligomerize into filaments on DNA. oup.comnih.gov While the exact nature of this compound's interaction (covalent or non-covalent) is not explicitly stated in the provided snippets, its derivation from B02, which specifically inhibits human RAD51, suggests a direct interaction with the protein. glpbio.comnih.govnih.gov

Impact on Rad51 Oligomerization and Nucleoprotein Filament Formation

A critical aspect of RAD51 function is its ability to polymerize on single-stranded DNA (ssDNA) to form a helical nucleoprotein filament, known as the presynaptic filament. uniprot.orgoup.complos.orgnih.govnih.gov This filament is essential for homology search and strand exchange during HR. uniprot.orgoup.comwikipedia.org Inhibitors targeting RAD51 often interfere with this filament formation process. Studies on RI-1, a related RAD51 inhibitor, demonstrate that it inhibits the formation of subnuclear RAD51 foci in cells following DNA damage, which is indicative of impaired filament formation at damage sites. glpbio.comoup.com The covalent binding of RI-1 to Cysteine 319 likely interferes with the protein-protein interface required for RAD51 monomers to oligomerize into filaments. oup.comnih.gov This disruption of oligomerization directly impacts the assembly and stability of the RAD51 nucleoprotein filament. oup.comnih.govbiorxiv.org

Influence on Rad51 Catalytic Activities (e.g., ATPase, DNA Strand Exchange)

RAD51 possesses DNA-stimulated ATPase activity, and ATP binding is necessary for presynaptic filament assembly. oup.comoup.com ATP hydrolysis, while not always essential for in vitro strand exchange, is involved in the turnover and disassembly of RAD51 protomers from DNA and is indispensable for recombination in vivo. oup.complos.orgoup.com RAD51 also catalyzes the recognition of homology and strand exchange between homologous DNA partners, a key step in HR. uniprot.orgwikipedia.org Compound B02, from which this compound is derived, has been shown to specifically inhibit the DNA strand exchange activity of human RAD51. nih.govnih.gov This inhibition suggests that this compound likely impairs RAD51's ability to effectively catalyze this crucial step in HR. nih.gov While some RAD51 modulators can influence ATPase activity, the primary reported effect of B02 and its derivatives appears to be on DNA binding and strand exchange rather than direct ATPase inhibition, although effects on ATP hydrolysis can indirectly impact filament stability and function. nih.govpnas.org

Downstream Molecular Consequences within the Homologous Recombination Pathway Progression

The primary downstream consequence of inhibiting RAD51 with compounds like this compound is the disruption of the homologous recombination pathway. glpbio.commedchemexpress.comresearchgate.net RAD51 is central to HR-mediated repair of DNA double-strand breaks (DSBs) and interstrand cross-links (ICLs). wikipedia.orgresearchgate.net By interfering with RAD51's ability to form functional nucleoprotein filaments and catalyze DNA strand exchange, this compound impairs the cell's capacity for accurate DNA repair via HR. oup.comresearchgate.net This leads to an accumulation of unrepaired DNA damage. nih.gov Inhibition of RAD51 can also affect the resolution of stalled replication forks during replication stress, a process where RAD51 plays a crucial role in fork reversal and protection of nascent DNA. uniprot.orgnih.govdovepress.commdpi.com Impaired HR due to RAD51 inhibition can result in increased genomic instability. biorxiv.orgnih.gov In cellular contexts, this compound has been shown to decrease the ratio of RAD51 positive cells/γH2AX positive cells and significantly inhibit DNA damage-induced RAD51 foci formation following irradiation, further demonstrating its impact on the cellular response to DNA damage and HR activity. glpbio.commedchemexpress.com Inhibition of RAD51 by compounds like RI-1 has also been shown to specifically reduce gene conversion in human cells. oup.com

Cellular Effects and Biological Consequences of Rad51 in 1

Perturbation of DNA Repair Kinetics and Efficiency, Including Rad51 Foci Formation Inhibition

Inhibition of RAD51 by compounds like Rad51-IN-1 directly impacts the efficiency and kinetics of homologous recombination. A key indicator of functional RAD51 activity at DNA damage sites is the formation of nuclear RAD51 foci, which represent the assembly of RAD51 nucleoprotein filaments on resected single-stranded DNA. Studies have shown that this compound significantly inhibits the formation of DNA damage-induced RAD51 foci in various cell lines. For instance, treatment with 10 µM this compound significantly inhibits DNA damage induced RAD51 foci formation in MDA-MB-231 cells exposed to 6 Gy irradiation. medchemexpress.com Similarly, the molecule RI-1, identified as a RAD51 inhibitor, inhibits the formation of subnuclear RAD51 foci in cells following DNA damage, while not significantly affecting RPA focus formation, suggesting a specific effect on RAD51 or downstream HR steps. nih.govoup.com This inhibition of foci formation is consistent with the mechanism of action of some RAD51 inhibitors, which can disrupt the ability of RAD51 monomers to oligomerize into filaments on DNA. nih.gov

Induction of DNA Damage Markers (e.g., γH2AX) and Replication Stress Response

Inhibition of RAD51-mediated DNA repair by this compound leads to an accumulation of unrepaired DNA damage, which can be detected by the increased phosphorylation of histone H2AX (γH2AX). γH2AX is a sensitive molecular marker for DNA double-strand breaks and replication stress. Treatment with RAD51 inhibitors, including those related to this compound, has been shown to result in elevated levels of γH2AX. frontiersin.org For example, in human colorectal cancer cells, RAD51 inhibition increased γH2Ax foci under control conditions. plos.org Increased nuclear phospho-γH2AX foci and/or immunostaining intensity were observed in cells treated with a combination involving a RAD51 inhibitor, compared to single agents. aacrjournals.org This accumulation of γH2AX indicates that the inhibition of RAD51 impairs the cell's ability to effectively repair DNA damage. Furthermore, RAD51 is crucial for the protection and restart of stalled replication forks, and its inhibition can lead to replication stress. plos.orgnih.govoup.com Studies have shown that RAD51 inhibition can compromise fork progression during reinitiation after replication stress. plos.org Increased levels of phosphorylation of markers of replication stress, such as pRPA32, have also been observed following treatment with RAD51 inhibitors. aacrjournals.org

Modulation of Cell Cycle Progression and Checkpoint Activation (e.g., S-phase, G2 arrest)

The accumulation of unrepaired DNA damage and the induction of replication stress due to RAD51 inhibition by this compound can trigger cell cycle checkpoints, leading to cell cycle arrest. Several studies have reported that inhibition or depletion of RAD51 causes cells to accumulate in the S phase and/or G2/M phase of the cell cycle. biorxiv.orgbwise.kr For instance, lead compounds from a series of RAD51 inhibitors were shown to induce cell cycle arrest in S-phase. frontiersin.org Similarly, depletion of RAD51 caused cells to accumulate at the G2/M phase and activated the DNA damage checkpoint in mouse embryonic stem cells. nih.gov In cervical cancer cells, the RAD51 inhibitor RI-1 was found to suppress proliferation by attenuating the cell cycle transition from G0/G1 to S phase, which was linked to effects on the expression of cell cycle-associated proteins like cyclin D1 and p21. spandidos-publications.comnih.gov This cell cycle arrest provides the cell with time to repair the damage; however, if the damage is extensive or irreparable due to RAD51 inhibition, it can lead to cell death.

Impact on Cell Viability and Proliferation in Diverse In Vitro Cell Models

This compound and other RAD51 inhibitors have demonstrated significant impacts on the viability and proliferation of various cancer cell lines in vitro. Inhibition of RAD51 generally leads to decreased cell growth and proliferation. spandidos-publications.comnih.gov For example, the administration of RI-1 inhibited cell growth in vitro in cervical cancer cell lines HeLa and SiHa. spandidos-publications.comnih.gov RAD51 knockdown significantly attenuated the proliferation of pancreatic cancer cell lines PANC-1 and MiaPaCa-2. nih.gov The sensitivity to RAD51 inhibition can vary depending on the cell type and its reliance on HR for survival. RAD51 inhibitors have shown activity in diverse cancer models, including breast cancer, cervical cancer, and pancreatic cancer cell lines. spandidos-publications.comnih.govdovepress.complos.org

Induction of Apoptosis and Programmed Cell Death Pathways in Cellular Systems

The unrepaired DNA damage and genomic instability resulting from RAD51 inhibition can trigger programmed cell death pathways, such as apoptosis. Studies have shown that treatment with RAD51 inhibitors can induce apoptosis in cellular systems. biorxiv.orgspandidos-publications.comfrontiersin.org For example, RAD51 knockdown was shown to induce apoptosis in head and neck squamous cell carcinoma (HNSCC) cells treated with a Wee1 kinase inhibitor. aacrjournals.org In Rad51-deficient vertebrate cells, accumulation of chromosomal breaks precedes cell death. embopress.org While direct evidence specifically for this compound inducing apoptosis was not as prominent in the search results as for the general concept of RAD51 inhibition, the mechanisms triggered by inhibiting RAD51, such as increased DNA damage and cell cycle arrest, are well-known inducers of apoptosis.

Effects on Genomic Instability and Chromosomal Integrity in Cultured Cells

RAD51 plays a crucial role in maintaining genomic stability through its function in HR-mediated DNA repair. Inhibition of RAD51 by compounds like this compound can lead to increased genomic instability and compromised chromosomal integrity. nih.govfrontiersin.orgaacrjournals.orgbiorxiv.orgnih.gov RAD51 inhibitors prevent the formation of RAD51 filaments, which are essential for accurate DNA repair, particularly of double-strand breaks. nih.gov This can result in the accumulation of chromosomal aberrations, such as breaks and rearrangements. oup.comembopress.orgmdpi.com Studies have shown that inhibiting RAD51 in cancer cells can lead to increased DNA breaks and genomic instability. mdpi.com For instance, RAD51 knockdown resulted in accumulation of histone H2AX phosphorylation (γH2AX), a marker of DNA damage, indicating that RAD51 is essential for repairing of DNA double-strand breaks. nih.gov Overexpression of RAD51, while sometimes associated with drug resistance, can also lead to genomic instability if not properly regulated. oup.commdpi.comaacrjournals.org Conversely, inhibiting its function with agents like this compound disrupts this critical repair pathway, leading to the observed increases in genomic instability and damage to chromosomal integrity in cultured cells. mdpi.com

Preclinical in Vitro Research Applications and Biological Contexts of Rad51 in 1

Sensitization of Cancer Cell Lines to DNA-Damaging Agents (e.g., Chemotherapeutics, Ionizing Radiation)

Inhibiting RAD51 with compounds like Rad51-IN-1 can sensitize cancer cells to the cytotoxic effects of DNA-damaging agents. researchgate.netmdpi.comoup.com This sensitization is particularly relevant for agents that induce DSBs or ICLs, as HR is a primary pathway for repairing these lesions. researchgate.netnih.gov Studies have shown that this compound can increase the sensitivity of various cancer cell types to cross-linking chemotherapy agents such as cisplatin (B142131) and mitomycin C. mdpi.comoup.com For example, this compound (at 10 µM) has been shown to decrease the ratio of RAD51 positive cells to γH2AX positive cells in MDA-MB-231 breast cancer cells exposed to 6 Gy irradiation, indicating reduced RAD51 foci formation and impaired HR in response to DNA damage. medchemexpress.com

Data from studies investigating the effect of this compound in combination with DNA-damaging agents in different cancer cell lines demonstrate enhanced apoptosis. For instance, in esophageal adenocarcinoma (OE19), colon cancer (HCT116), and breast cancer (MCF7) cell lines, treatment with this compound (20 µM) in combination with camptothecin (B557342) (100 nM) for 48 hours resulted in a higher percentage of apoptotic cells compared to treatment with either agent alone. nih.gov

In Vitro Apoptosis Induction by this compound and Camptothecin Combination

| Cell Line | Treatment Group | Percentage of Apoptotic Cells (Mean ± SD) |

| OE19 (Esophageal Adeno.) | Control | Data not explicitly provided in snippet |

| OE19 | This compound (20 µM) | Data not explicitly provided in snippet |

| OE19 | Camptothecin (100 nM) | Data not explicitly provided in snippet |

| OE19 | This compound + Camptothecin | Significantly higher than single agents nih.gov |

| HCT116 (Colon Cancer) | Control | Data not explicitly provided in snippet |

| HCT116 | This compound (20 µM) | Data not explicitly provided in snippet |

| HCT116 | Camptothecin (100 nM) | Data not explicitly provided in snippet |

| HCT116 | This compound + Camptothecin | Significantly higher than single agents nih.gov |

| MCF7 (Breast Cancer) | Control | Data not explicitly provided in snippet |

| MCF7 | This compound (20 µM) | Data not explicitly provided in snippet |

| MCF7 | Camptothecin (100 nM) | Data not explicitly provided in snippet |

| MCF7 | This compound + Camptothecin | Significantly higher than single agents nih.gov |

Note: Specific numerical data for each group was not consistently available across snippets, but the trend of increased apoptosis with combination treatment was reported.

Exploration of Synthetic Lethality Interactions with this compound in Homologous Recombination Deficient Cell Models

The concept of synthetic lethality involves targeting two pathways simultaneously, where inhibiting either pathway alone is not lethal, but inhibiting both leads to cell death. aacrjournals.org In the context of DNA repair, inhibiting RAD51 presents a synthetic lethal opportunity, particularly in cells already deficient in other HR components or alternative repair pathways. researchgate.netashpublications.org

Cells with deficiencies in HR-related genes, such as BRCA1 or BRCA2, are often hypersensitive to PARP inhibitors because they rely more heavily on alternative repair mechanisms. aacrjournals.orgaacrjournals.org Targeting RAD51 in these HR-deficient models can further impair their ability to repair DNA damage, leading to synthetic lethality. researchgate.netashpublications.org this compound, by inhibiting RAD51, can potentially enhance the efficacy of PARP inhibitors in HR-deficient cancer cells. ashpublications.orgdovepress.com This approach is being explored as a strategy to overcome resistance to PARP inhibitors, which can develop through the restoration of RAD51 activity. mdpi.comdovepress.comfrontiersin.org

Studies have investigated the synthetic lethal interactions of RAD51 inhibitors with other DNA damage response (DDR) inhibitors. For instance, combining RAD51 inhibitors with Wee1 inhibitors, Checkpoint kinase 1 inhibitors, or DNA ligase IV inhibitors has shown synergistic effects in inhibiting cell proliferation. researchgate.net Specifically, the combination of a RAD51 inhibitor and cisplatin has demonstrated considerable cytotoxic activity in vitro. dovepress.comfrontiersin.org

Investigation of this compound Efficacy in Specific Cancer Cell Line Panels (e.g., Triple-Negative Breast Cancer, Head and Neck Squamous Cell Carcinoma, Non-Small Cell Lung Cancer, Glioma, Esophageal Adenocarcinoma)

This compound and other RAD51 inhibitors have been tested across various cancer cell line panels to assess their efficacy, both as single agents and in combination with other therapies. RAD51 is often overexpressed in aggressive cancers, including triple-negative breast cancer (TNBC), which is associated with drug resistance. medchemexpress.comfrontiersin.org

In TNBC cell lines, RAD51 inhibitors have shown potential in sensitizing cells to PARP inhibitors like olaparib. dovepress.com Studies in esophageal adenocarcinoma (OE19, FLO-1), colon cancer (HCT116), and breast cancer (MCF7) cell lines have demonstrated that a RAD51 inhibitor can potentiate the cytotoxicity of DNA breaking agents. nih.gov Depletion of RAD51 has also been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cell lines, such as A549 cells, by inducing cell cycle arrest and cell death. waocp.org Elevated RAD51 expression has been linked to poor survival in NSCLC and is frequently upregulated in KRAS-mutant lung cancer cells, suggesting RAD51 as a potential therapeutic target in this subset. waocp.orgnih.gov

While specific data for this compound across all listed cancer types in the prompt was not uniformly available in the provided snippets, the research on RAD51 inhibitors in general across these panels highlights the relevance of RAD51 as a target in these malignancies.

Use of this compound as a Chemical Probe for Elucidating DNA Repair Pathway Dependencies

This compound serves as a valuable chemical probe to investigate the dependencies of cancer cells on specific DNA repair pathways, particularly HR. wikipedia.orgresearchgate.net By inhibiting RAD51, researchers can assess the extent to which a cell line relies on HR for survival and for repairing damage induced by various agents. researchgate.net

Studies using RAD51 inhibitors like this compound help to dissect the complex network of reaction pathways involved in DNA repair. researchgate.net For example, inhibiting RAD51 can reveal the importance of alternative repair pathways or compensatory mechanisms that become more critical when HR is suppressed. citeab.comembopress.org This can aid in identifying vulnerabilities in cancer cells that can be exploited therapeutically. The ability of this compound to inhibit RAD51 foci formation in response to DNA damage provides a direct measure of its impact on HR activity within cells. medchemexpress.comoup.com

Application in High-Throughput Screening for Modulators of DNA Repair Pathways

RAD51 and the HR pathway are targets of interest for drug discovery. High-throughput screening (HTS) is a crucial method for identifying small molecules that can modulate the activity of proteins involved in DNA repair. pnas.orgnih.gov Assays designed to measure RAD51 activity, such as DNA strand exchange or filament formation, are used in HTS campaigns. pnas.orgnih.gov

This compound (originally identified as B02) was discovered through a high-throughput screening effort of chemical compound libraries aimed at identifying inhibitors of human RAD51. nih.govdovepress.comnih.gov These screens utilize biochemical assays, such as fluorescence resonance energy transfer (FRET) or D-loop assays, to measure the ability of compounds to inhibit RAD51's DNA strand exchange activity. nih.govnih.gov The identification of compounds like this compound from such screens underscores their utility in discovering novel modulators of DNA repair pathways. pnas.orgnih.gov

Advanced Methodologies and Analytical Approaches Utilizing Rad51 in 1

Biochemical Assays for Rad51 Activity and Inhibition (e.g., Fluorescence Polarization, D-loop Assay, DNA Strand Assimilation)

Biochemical assays are fundamental for understanding the direct interaction between Rad51-IN-1 and the RAD51 protein, as well as its impact on RAD51's enzymatic activities.

Fluorescence Polarization (FP) is a widely used technique to measure the binding of RAD51 to single-stranded DNA (ssDNA). nih.govpnas.orgpnas.orgoup.combiorxiv.orgbiorxiv.orgoup.com This assay typically involves incubating purified RAD51 protein with a fluorescently labeled ssDNA oligonucleotide. nih.govbiorxiv.orgbiorxiv.orgoup.com The binding of RAD51 to the ssDNA increases the size of the molecule, leading to slower rotation and a corresponding increase in fluorescence polarization. nih.govpnas.org this compound's ability to inhibit RAD51-ssDNA binding can be quantified by observing a decrease in fluorescence polarization in the presence of the inhibitor. nih.govoup.com Studies have utilized FP-based methods to evaluate the inhibitory activity of this compound and its analogs on human RAD51 protein's binding to ssDNA. nih.govoup.com

The D-loop assay, also known as a strand assimilation or strand exchange assay, is a critical tool for measuring RAD51's ability to catalyze the invasion of a homologous duplex DNA by a RAD51-coated ssDNA filament. oup.comoup.comnih.govresearchgate.netlife-science-alliance.orgoup.comresearchgate.netacs.org This process forms a three-stranded structure called a displacement loop (D-loop). oup.comnih.govlife-science-alliance.orgresearchgate.net The standard D-loop assay often uses a radiolabeled ssDNA oligonucleotide and a supercoiled circular plasmid as substrates, with reaction products separated and analyzed by gel electrophoresis. oup.comnih.govresearchgate.net The formation of D-loops indicates successful homologous strand assimilation. oup.comresearchgate.netoup.com Fluorescence-based D-loop assays have also been developed, offering a non-radioactive and potentially high-throughput alternative. oup.comoup.comresearchgate.net These assays can utilize different fluorescent labeling strategies to monitor strand assimilation in real-time solution. oup.comoup.comresearchgate.net this compound has been shown to inhibit the formation of joint molecules (D-loops) catalyzed by human RAD51 in vitro. researchgate.netoup.com

DNA strand assimilation is the core activity measured in the D-loop assay, representing the process where a ssDNA molecule pairs with its complementary strand within a homologous duplex DNA, displacing the other strand of the duplex. oup.comlibretexts.org This process is central to RAD51's role in HR. oup.comnih.govoup.com Assays measuring strand assimilation directly assess the functional consequence of this compound's inhibitory activity on this key step of homologous recombination.

Cell-Based Assays for DNA Damage Response Markers (e.g., Rad51 Foci Immunofluorescence, γH2AX Foci)

Cell-based assays provide insights into how this compound affects RAD51 function and the broader DNA damage response within a living cellular context.

Rad51 foci immunofluorescence is a widely used technique to visualize and quantify the formation of RAD51 protein aggregates, known as foci, at sites of DNA damage, particularly double-strand breaks (DSBs). aacrjournals.orgmdpi.comaacrjournals.orgnih.govresearchgate.netbiologists.com The formation of RAD51 foci is indicative of active HR repair. mdpi.comaacrjournals.orgnih.gov Cells are typically treated with a DNA damaging agent, and then immunostained for RAD51. aacrjournals.orgmdpi.comaacrjournals.orgbiologists.com Inhibition of RAD51 by compounds like this compound is expected to reduce or abolish the formation of these damage-induced RAD51 foci. medchemexpress.comoup.com Studies have shown that this compound significantly inhibits DNA damage-induced RAD51 foci formation. medchemexpress.com

γH2AX foci are another important marker of DNA damage, specifically DSBs. mdpi.comaacrjournals.orgnih.govbiologists.comfrontiersin.org Phosphorylation of the histone variant H2AX at serine 139 (forming γH2AX) occurs rapidly at sites of DSBs and serves as a signaling platform for recruiting DNA repair proteins. mdpi.comaacrjournals.orgbiologists.com Immunofluorescence staining for γH2AX allows for the visualization and quantification of DSBs. mdpi.comaacrjournals.orgbiologists.com While this compound directly targets RAD51 and HR, its effect on γH2AX foci can provide information about the accumulation of unrepaired DSBs due to HR inhibition or the activation of alternative repair pathways. Some studies have analyzed γH2AX expression following treatment with RAD51 inhibitors, observing dose-dependent increases in γH2AX expression. frontiersin.org Co-localization of RAD51 and γH2AX foci can also be assessed to understand the relationship between DSB formation and RAD51 recruitment. mdpi.comaacrjournals.orgnih.govbiologists.com

Flow Cytometry-Based Analysis of Cell Cycle Progression and Apoptosis Induction

Flow cytometry is a powerful technique used to analyze various cellular properties in a high-throughput manner, including DNA content (for cell cycle analysis) and the presence of apoptotic markers. aacrjournals.orgfrontiersin.orgnih.govspandidos-publications.commdpi.comresearchgate.netresearchgate.net

Analysis of cell cycle progression by flow cytometry typically involves staining cells with a DNA-intercalating dye like propidium (B1200493) iodide (PI). aacrjournals.orgnih.govspandidos-publications.com The intensity of PI fluorescence is proportional to the amount of DNA in each cell, allowing for the determination of the proportion of cells in different phases of the cell cycle (G1, S, G2/M). aacrjournals.orgnih.govspandidos-publications.com Inhibition of RAD51 and HR can affect cell cycle progression, often leading to arrest at specific checkpoints, such as the S or G2 phases, where HR is most active. frontiersin.orgspandidos-publications.comnih.gov Studies investigating RAD51 inhibitors have observed dose-dependent S-phase arrest. frontiersin.org

Apoptosis induction can also be assessed by flow cytometry using various methods, such as Annexin V and PI staining. aacrjournals.orgnih.govmdpi.comresearchgate.netresearchgate.net Annexin V binds to phosphatidylserine, which is translocated to the outer membrane in early apoptosis, while PI stains the DNA of cells with compromised membrane integrity (late apoptosis or necrosis). aacrjournals.orgnih.govresearchgate.net Flow cytometry analysis can quantify the percentage of cells undergoing early and late apoptosis. aacrjournals.orgnih.govmdpi.comresearchgate.netresearchgate.net Inhibition of RAD51 can lead to an accumulation of unrepaired DNA damage, triggering apoptotic pathways. mdpi.comresearchgate.net RAD51 inhibitors have been shown to induce a dose-dependent increase in apoptosis in cancer cells. frontiersin.orgmdpi.comresearchgate.netresearchgate.net

Here is a table summarizing some findings related to cell cycle and apoptosis:

| Cell Line | Treatment (Rad51 Inhibitor) | Observed Effect on Cell Cycle | Observed Effect on Apoptosis | Source |

| Daudi cells | Cpd-5 (a RAD51 inhibitor) | Dose-dependent S-phase arrest | Dose-dependent increase in apoptosis | frontiersin.org |

| HeLa cells | RI-1 (a RAD51 inhibitor) | Attenuation of G0/G1 to S transition | Not specified in snippet | spandidos-publications.com |

| SiHa cells | RI-1 (a RAD51 inhibitor) | Attenuation of G0/G1 to S transition | Not specified in snippet | spandidos-publications.com |

| MCF7 cells | RI-1 | Not specified in snippet | Increased camptothecin-induced apoptosis | mdpi.com |

| HCT116 cells | RI-1 | Not specified in snippet | Increased camptothecin-induced apoptosis | mdpi.com |

| OE19 cells | RI-1 | Not specified in snippet | Increased camptothecin-induced apoptosis | mdpi.comresearchgate.net |

| Jurkat cells | shRAD51 (knockdown) | Not specified in snippet | Increased apoptosis | researchgate.net |

Genomic and Proteomic Profiling in this compound-Treated Cells

Genomic and proteomic profiling techniques can provide a broader understanding of the cellular response to this compound treatment by assessing changes in gene and protein expression on a large scale.

Genomic profiling, such as RNA sequencing or microarray analysis, can identify changes in mRNA expression levels in cells treated with this compound. This can reveal altered expression of genes involved in DNA repair, cell cycle control, apoptosis, and other cellular pathways affected by RAD51 inhibition. While specific studies detailing genomic profiling with this compound were not extensively found in the provided snippets, the broader context of RAD51 inhibition suggests that such studies would be valuable in identifying downstream transcriptional changes. spandidos-publications.com

Proteomic profiling, using techniques like mass spectrometry, can quantify changes in protein abundance and post-translational modifications in response to this compound. This can provide a direct measure of how the compound affects protein levels and activity, including RAD51 itself and other proteins in the HR pathway or interacting networks. Changes in the levels of DNA damage response proteins or cell cycle regulators could be assessed. spandidos-publications.com

Collectively, genomic and proteomic profiling can help to elucidate the complex molecular mechanisms underlying the cellular response to RAD51 inhibition by this compound, potentially identifying biomarkers of response or resistance.

High-Content Imaging for Phenotypic Screening with this compound

High-content imaging (HCI) is an automated microscopy-based technique that allows for the simultaneous measurement of multiple phenotypic parameters in a large population of cells. HCI can be used for phenotypic screening to identify compounds that induce specific cellular changes.

In the context of this compound, HCI could be used to assess various phenotypes related to DNA damage response and cell viability. This might include quantifying the number and intensity of DNA damage foci (like γH2AX or 53BP1), evaluating nuclear morphology changes indicative of apoptosis, monitoring cell cycle distribution based on fluorescent reporters, or assessing cell growth and survival. HCI allows for the analysis of these parameters at the single-cell level within a population, providing statistically robust data. While specific examples of high-content imaging used directly with this compound were not detailed in the search results, the technique is well-suited for evaluating the cellular impact of DNA repair inhibitors and could be applied to study this compound's phenotypic effects.

Genetic Perturbation Approaches (e.g., CRISPR/Cas9, siRNA) to Identify Synergistic Targets or Resistance Determinants in Conjunction with this compound

Genetic perturbation approaches, such as CRISPR/Cas9-mediated gene editing or siRNA-mediated gene knockdown, can be used to manipulate the expression of specific genes and study their functional interaction with this compound. mdpi.comspandidos-publications.comresearchgate.netnih.govoup.com

These techniques can be employed in screens to identify genes whose altered expression either enhances (synergy) or reduces (resistance) the cellular sensitivity to this compound. For example, a CRISPR/Cas9 screen targeting a library of genes involved in DNA repair or other cellular pathways could be performed in cells treated with this compound to identify genetic alterations that confer resistance. Conversely, combining this compound with siRNA knockdown of specific genes could reveal synergistic interactions, suggesting potential combination therapy strategies.

Studies using siRNA to knockdown RAD51 have demonstrated effects on cell cycle progression and apoptosis, supporting the role of RAD51 in these processes and providing a basis for understanding the effects of its chemical inhibition. researchgate.netnih.govwaocp.org Genetic perturbation of other DNA repair genes or genes involved in cell cycle regulation or apoptosis could be combined with this compound treatment to explore synergistic interactions or identify resistance mechanisms. For instance, resistance to a RAD51-stimulatory compound was associated with higher levels of RAD54L and RAD54B, proteins involved in dissociating RAD51 filaments. nih.gov This highlights how genetic approaches can uncover determinants of sensitivity or resistance to compounds targeting RAD51 activity.

Future Research Directions and Unresolved Questions for Rad51 in 1

Elucidation of Novel Off-Target Effects and Associated Mechanisms in In Vitro Systems

A critical area for future research on Rad51-IN-1 involves comprehensively identifying and characterizing any potential off-target effects in in vitro systems. While RAD51 inhibitors are designed to target the RAD51 protein, other cellular pathways or proteins could be inadvertently affected. Understanding these off-target interactions and their associated mechanisms is vital for interpreting in vitro study results and predicting potential effects in more complex biological systems. Current research on other RAD51 inhibitors, such as RI-1, has involved investigating their specific binding sites on the RAD51 protein, for instance, the covalent binding of RI-1 to cysteine 319 of human RAD51 wikipedia.orgoup.com. Similar detailed mechanistic studies are needed for this compound to confirm its specificity and identify any unintended interactions.

Identification of Preclinical Biomarkers for this compound Sensitivity and Resistance in In Vitro Models

Identifying preclinical biomarkers that predict sensitivity or resistance to this compound in in vitro models is essential for its potential future development. This involves exploring genetic, epigenetic, or proteomic markers in cell lines that correlate with their response to this compound treatment. Research on other RAD51 inhibitors and the role of RAD51 itself has shown that RAD51 expression levels and the ability to form RAD51 foci upon DNA damage can be indicative of homologous recombination (HR) proficiency and sensitivity to HR-targeting agents like PARP inhibitors waocp.orgmedicinacomplementar.com.br. Studies using various cancer cell lines have investigated the correlation between RAD51 levels or foci formation and sensitivity to different RAD51 inhibitors or combinatorial treatments waocp.orgplos.orgspandidos-publications.com. Future in vitro studies with this compound should aim to establish similar correlations and identify specific biomarkers that predict its efficacy or lack thereof in different cellular contexts.

Development of Next-Generation Rad51 Inhibitors Based on this compound Scaffold and Analogs

Given the potential of RAD51 as a therapeutic target, the development of next-generation inhibitors is an ongoing area of research. If this compound demonstrates promising in vitro activity, future research should focus on using its chemical scaffold to design and synthesize analogs with improved potency, specificity, or pharmacokinetic properties in in vitro settings. Medicinal chemistry approaches, similar to those used to develop optimized analogs of other RAD51 inhibitors like RI-1, would be valuable wikipedia.orguni-freiburg.de. In vitro assays, including biochemical RAD51 binding assays and cell-based HR inhibition assays, would be crucial for evaluating these new compounds oup.comuni-freiburg.de.

Exploration of this compound in Emerging In Vitro Therapeutic Modalities (e.g., Combinatorial Strategies with DNA Damage Response Inhibitors, Immunomodulation in Cell Lines)

Exploring the potential of this compound in combination with other therapeutic agents or in the context of immunomodulation represents a significant future research avenue in in vitro models. Combinatorial strategies, particularly with inhibitors of other DNA damage response (DDR) pathways or chemotherapy agents, have shown synergistic effects with other RAD51 inhibitors in cell lines plos.orgspandidos-publications.commdpi.com. For instance, combining RAD51 inhibitors with PARP inhibitors or Wee1 inhibitors has demonstrated enhanced cell killing in various cancer cell lines plos.orgspandidos-publications.commdpi.com. Investigating the effects of this compound in combination with relevant DDR inhibitors or immunomodulatory agents in various cancer cell lines in vitro is crucial to identify potentially synergistic therapeutic strategies. Studies on other RAD51 inhibitors have also explored their impact on immune-regulatory pathways in vitro genecards.org.

Integration of this compound into Complex In Vitro Co-culture or Organoid Models for Enhanced Preclinical Relevance

To improve the translatability of in vitro findings, integrating this compound into more complex model systems like co-culture or organoid models is a critical future step. While traditional 2D cell cultures provide valuable initial insights, 3D organoid models better recapitulate the tumor microenvironment and cellular heterogeneity observed in vivo. Research utilizing patient-derived organoids has been employed to assess HR repair capacity and predict sensitivity to therapies like PARP inhibitors waocp.org. Future studies should evaluate the efficacy of this compound in these more complex in vitro systems, potentially including co-cultures with stromal or immune cells to better understand its effects within a more physiologically relevant context.

Addressing Challenges in In Vitro Compound Delivery and Stability for Mechanistic Studies

Ensuring efficient delivery and stability of this compound in various in vitro experimental setups is a practical challenge that needs to be addressed in future mechanistic studies. The chemical properties of the compound can influence its solubility, stability in cell culture media, and cellular uptake, all of which can impact the accuracy and reproducibility of in vitro results. While the search results did not provide specific data on this compound delivery and stability, studies with other compounds highlight the importance of considering these factors for accurate in vitro evaluation. Future research should focus on optimizing delivery methods and assessing the stability of this compound under different in vitro conditions to ensure reliable mechanistic investigations.

Q & A

Q. What is the molecular mechanism of Rad51-IN-1 in inhibiting RAD51 activity, and how does this differ from its parent compound B02?

this compound is a derivative of B02, designed to enhance specificity and potency in targeting RAD51, a eukaryotic protein critical for homologous recombination repair (HRR) of DNA double-strand breaks. Unlike B02, this compound disrupts RAD51-mediated strand pairing and exchange by competitively binding to ATPase domains, thereby blocking its recombinase activity . To validate this mechanism, researchers should employ in vitro ATPase activity assays and gel-based strand exchange assays, comparing inhibition kinetics between this compound and B02 under standardized buffer conditions (e.g., 25 mM Tris-HCl, pH 7.5, 1 mM ATP) .

Q. What are the standard in vitro protocols for assessing this compound efficacy in cancer models?

- Cell-based assays : Use HRR-deficient cell lines (e.g., BRCA1-mutant) alongside wild-type controls. Treat cells with this compound (typical IC₅₀: 5–10 µM) and induce DNA damage via ionizing radiation or cisplatin. Quantify survival via clonogenic assays .

- Biochemical assays : Purify RAD51 protein and measure inhibition of strand exchange using fluorescently labeled oligonucleotides. Include negative controls (e.g., DMSO) and positive controls (e.g., B02) .

- Data normalization : Normalize results to untreated controls and account for solvent effects. Replicate experiments ≥3 times to ensure statistical power .

Q. How does this compound compare to other RAD51 inhibitors in terms of off-target effects and specificity?

A comparative analysis using mass spectrometry-based proteomics (e.g., thermal shift assays) reveals this compound exhibits fewer off-target interactions than B02. For specificity validation:

- Screen against related recombinases (e.g., RAD52, XRCC3).

- Use siRNA knockdown of RAD51 to confirm on-target effects in rescue experiments .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s impact on homologous recombination repair (HRR) in heterogeneous cancer cell populations?

- Experimental design :

Q. What strategies resolve contradictions in reported off-target effects of this compound across different studies?

Contradictions often arise from variations in assay sensitivity or cellular context. Methodological solutions include:

- Standardized protocols : Adopt consensus guidelines for RAD51 inhibition assays (e.g., buffer pH, ATP concentration) .

- Multi-omics validation : Combine CRISPR-Cas9 screens with transcriptomic/proteomic profiling to identify context-dependent interactions .

- Meta-analysis : Systematically review published IC₅₀ values and assay conditions to identify outliers and confounding variables .

Q. What methodological considerations are critical when integrating this compound into combinatorial therapy experiments with DNA-damaging agents?

- Dose optimization : Perform synergy assays (e.g., Chou-Talalay method) to determine non-antagonistic combinations with cisplatin or PARP inhibitors .

- Timing : Pre-treat cells with this compound for 24 hours before DNA damage induction to maximize HRR suppression .

- In vivo validation : Use patient-derived xenografts (PDXs) with longitudinal monitoring of tumor regression and metastasis. Ensure compliance with ethical guidelines for animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.